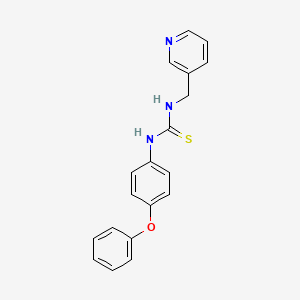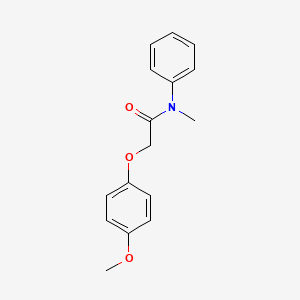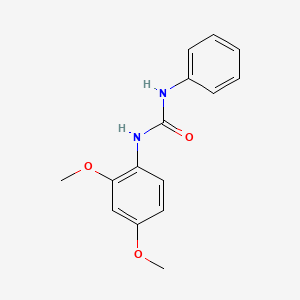
N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as PPTU, is a synthetic chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and fungal infections. N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to exhibit antifungal activity against various fungal strains, including Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays, including cell-based assays and enzyme assays. N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to exhibit low toxicity in vitro and in vivo. However, N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has some limitations for lab experiments. It is a hydrophobic compound that may require the use of organic solvents for its solubilization. In addition, N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea may exhibit non-specific binding to proteins, which may affect its activity in various assays.
Direcciones Futuras
There are several future directions for research on N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea. One area of research is the development of novel N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea derivatives with improved biological activities. Another area of research is the investigation of the molecular mechanisms of N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea action, which may lead to the identification of new targets for drug development. Furthermore, N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea may be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, the use of N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea as a tool for the study of various biological processes, including inflammation and cancer, may be explored.
Métodos De Síntesis
N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 4-phenoxyaniline with 3-pyridinemethanethiol in the presence of a suitable oxidizing agent. Another method involves the reaction of 4-phenoxyaniline with 3-pyridinecarboxaldehyde in the presence of thiourea and a base. The reaction mixture is then heated to form N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea. The purity of the synthesized compound can be checked using various analytical techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antifungal activities. N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and fungal infections. In addition, N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its role in the synthesis of novel compounds with potential biological activities.
Propiedades
IUPAC Name |
1-(4-phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c24-19(21-14-15-5-4-12-20-13-15)22-16-8-10-18(11-9-16)23-17-6-2-1-3-7-17/h1-13H,14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXJAOXAQVHCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)
![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)


![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)
![5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5778907.png)
![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)
![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)